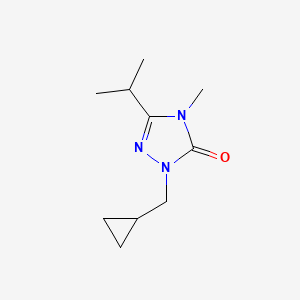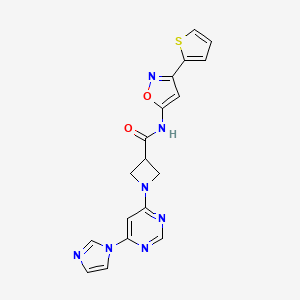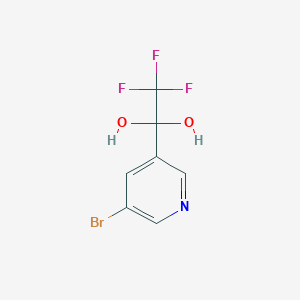
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Bromopyridin-3-yl)methanamine” is an organic compound with the molecular formula C6H7BrN2 . It’s a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of similar compounds involves the use of sodium cyanoborohydride and methanol . The reaction medium is stirred at room temperature for 2 days. The precipitate is filtered off and the filtrate is evaporated to dryness .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromopyridin-3-yl)methanamine” consists of a pyridine ring with a bromine atom at the 5th position and a methanamine group at the 3rd position .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(5-Bromopyridin-3-yl)methanamine”, include a molecular weight of 187.04 and it’s a solid substance .
Applications De Recherche Scientifique
Synthesis Techniques and Crystal Structures A study on the synthesis and crystal structure of a related Schiff base compound showcases the applicability of brominated and fluorinated compounds in creating complex molecules with significant antibacterial activities (Wang et al., 2008). The study illustrates the utility of such compounds in developing new materials with potential pharmaceutical applications.
Chemical Functionalization and Reactions Research on the deprotonation and functionalization of halogenated benzene derivatives, including bromo- and fluoro-substituted compounds, reveals their importance in accessing a broad range of chemically modified structures (C. Heiss, E. Marzi, M. Schlosser, 2003). This underscores the compound's role in synthesizing dihalobenzoic acids and dihalobenzoic acid derivatives, demonstrating its significance in synthetic organic chemistry.
Downstream Processing and Biotechnological Applications The role of similar diols in biotechnological applications, particularly in the downstream processing of biologically produced chemicals like 1,3-propanediol, highlights the importance of such compounds in industrial biotechnology (Zhi-Long Xiu, A. Zeng, 2008). The research points to the potential application of "1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol" in facilitating bioprocesses and improving the economic efficiency of bioproducts' separation and purification.
Polymer and Material Science Studies on the synthesis of functionalized polymers via end-functionalization techniques show the utility of brominated and fluorinated intermediates in creating polymers with specific properties (J. Lutz, H. Börner, Katja Weichenhan, 2005). This research suggests potential applications of "this compound" in the design and synthesis of new polymeric materials with tailored functionalities.
Organometallic Chemistry The exploration of organometallic complexes involving brominated pyridines and quinolines as ligands indicates the compound's relevance in forming complex structures with metals, which could be crucial for catalysis and material science applications (N. Rani, G. K. Rao, A. Singh, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-1-4(2-12-3-5)6(13,14)7(9,10)11/h1-3,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADTYSQMRWSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2564896.png)
![2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2564898.png)
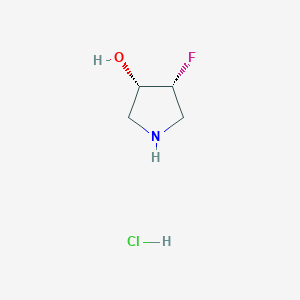
![2-[[1-(Oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2564900.png)
![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2564903.png)
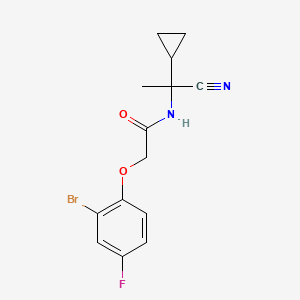
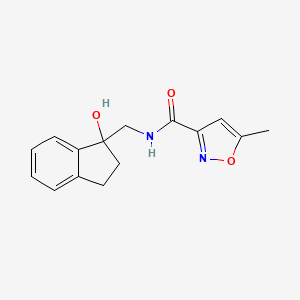
![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)



